N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxy-3-methylbenzene-1-sulfonamide
Description
N-[1-(4-Fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxy-3-methylbenzene-1-sulfonamide is a sulfonamide derivative featuring a tetrahydroquinoline core substituted with a 4-fluorobenzenesulfonyl group at position 1 and a 4-methoxy-3-methylbenzenesulfonamide moiety at position 5. The compound’s structure integrates sulfonamide pharmacophores, which are known for their role in enzyme inhibition (e.g., targeting carbonic anhydrases or acyltransferases) . The fluorine atom and methoxy group likely enhance bioavailability and metabolic stability, while the methyl group contributes to steric effects influencing binding interactions.
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-4-methoxy-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O5S2/c1-16-14-21(11-12-23(16)31-2)32(27,28)25-19-8-5-17-4-3-13-26(22(17)15-19)33(29,30)20-9-6-18(24)7-10-20/h5-12,14-15,25H,3-4,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXBNJQRCAQNKCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)F)C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxy-3-methylbenzene-1-sulfonamide typically involves multi-step organic reactionsKey reagents such as 4-fluorobenzenesulfonyl chloride and various catalysts are often used in these reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxy-3-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxy-3-methylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: Utilized in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxy-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways that involve binding to these targets and altering their function, which can result in various biological outcomes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs can be categorized based on sulfonamide scaffolds, substitution patterns, and biological relevance. Below is a detailed comparison with key analogs from literature:
Table 1: Structural and Functional Comparison
Key Findings from Comparisons
Substitution Patterns and Bioactivity: The 4-fluorobenzenesulfonyl group in the target compound is analogous to fluorine-containing sulfonamides in and , which are associated with improved enzyme inhibition due to fluorine’s electronegativity and small atomic radius . Methoxy vs. Ethoxy: The target compound’s 4-methoxy group (vs.
Core Structure Influence: Tetrahydroquinoline vs. Tetrahydroisoquinoline: The tetrahydroquinoline core in the target compound (vs. tetrahydroisoquinoline in ) may alter ring planarity and hydrogen-bonding interactions, affecting target selectivity .
Physicochemical Properties: The methyl group at position 3 on the benzene ring in the target compound increases lipophilicity (logP ~3.5 estimated), comparable to methyl-substituted analogs in (logP range: 2.8–4.1) . Sulfonamide pKa: The electron-withdrawing fluorine and methoxy groups lower the sulfonamide’s pKa (~8–9), enhancing ionization at physiological pH and improving solubility relative to non-fluorinated analogs .
Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to (e.g., sulfonylation of tetrahydroquinoline intermediates), but the 3-methyl group may require regioselective protection/deprotection steps to avoid side reactions .
Biological Activity
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxy-3-methylbenzene-1-sulfonamide is a compound of significant interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a tetrahydroquinoline core substituted with a 4-fluorobenzenesulfonyl group and a methoxy-methylbenzene sulfonamide moiety. The molecular formula is , and its molecular weight is approximately 405.51 g/mol.
Research indicates that this compound acts primarily as an inverse agonist of the retinoic acid receptor-related orphan receptor gamma t (RORγt), which is crucial in regulating Th17 cell differentiation. Th17 cells are implicated in autoimmune diseases, making RORγt a significant target for therapeutic intervention.
Pharmacological Effects
- Anti-inflammatory Activity : The compound has shown promising anti-inflammatory effects in various models of autoimmune diseases. In particular, it has been effective in reducing symptoms in mouse models of rheumatoid arthritis and psoriasis.
- Bioavailability : Studies have demonstrated that the compound exhibits improved bioavailability compared to related compounds. For instance, one study reported a bioavailability of 48.1% in mice and 32.9% in rats, significantly higher than that of GSK2981278 (6.2% and 4.1%, respectively) .
- Safety Profile : Administration of the compound over two weeks did not result in any observable adverse effects in animal models, indicating a favorable safety profile .
Study 1: Treatment of Psoriasis
In a controlled study involving mice with induced psoriasis, treatment with the compound resulted in significant reductions in psoriatic lesions compared to untreated controls. The efficacy was attributed to the compound's ability to inhibit Th17 cell activity through RORγt inverse agonism.
Study 2: Rheumatoid Arthritis Model
In another study focusing on rheumatoid arthritis, the compound was administered at varying doses to evaluate its therapeutic potential. Results indicated that lower doses were effective in reducing inflammation markers and joint swelling, supporting its use as a potential treatment for autoimmune conditions.
Data Table: Summary of Biological Activity
| Property | Observation |
|---|---|
| Molecular Formula | |
| Molecular Weight | 405.51 g/mol |
| Bioavailability | Mice: 48.1%, Rats: 32.9% |
| Efficacy | Significant reduction in psoriatic lesions |
| Safety Profile | No adverse effects observed after 2 weeks |
Q & A
Q. What are the key synthetic pathways and critical reaction conditions for synthesizing this compound?
The synthesis typically involves multi-step reactions, including:
- Sulfonylation : Introducing the 4-fluorobenzenesulfonyl group to the tetrahydroquinoline core under basic conditions (e.g., using triethylamine as a base) .
- Coupling Reactions : Amide or sulfonamide bond formation via nucleophilic substitution, requiring anhydrous solvents (e.g., dichloromethane) and controlled temperatures (0–25°C) to minimize side reactions .
- Purification : Chromatography (silica gel or HPLC) is essential for isolating the final product with >95% purity .
Q. Critical Conditions Table
| Step | Solvent | Temperature | Catalyst/Purity Outcome |
|---|---|---|---|
| Sulfonylation | DCM/THF | 0–25°C | Triethylamine (yield: 60–75%) |
| Coupling | Anhydrous DMF | 40–60°C | DMAP (yield: 50–65%) |
| Purification | Hexane/EtOAc | Room temp | Silica gel (purity: 95–99%) |
Q. How is the compound structurally characterized post-synthesis?
Methodological approaches include:
- NMR Spectroscopy : ¹H/¹³C NMR confirms the tetrahydroquinoline core, sulfonamide linkage, and substituent positions (e.g., 4-fluorophenyl and methoxy groups) .
- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., C₂₃H₂₄FN₂O₅S₂) and isotopic pattern .
- X-ray Crystallography (if crystals form): Resolves stereochemistry and confirms spatial arrangement of functional groups .
Q. What functional groups dominate its reactivity, and how do they influence experimental design?
Key reactive groups:
- Sulfonamide (-SO₂NH-) : Participates in hydrogen bonding with biological targets; sensitive to acidic hydrolysis .
- Tetrahydroquinoline Core : Susceptible to oxidation at the 2-position; requires inert atmospheres (N₂/Ar) during reactions .
- 4-Methoxy-3-Methylbenzene : Electron-donating groups stabilize electrophilic aromatic substitution (e.g., nitration) .
Experimental design must prioritize protecting groups (e.g., Boc for amines) and pH control (buffered solutions) to avoid degradation .
Advanced Research Questions
Q. How can researchers design assays to evaluate its interaction with biological targets (e.g., enzymes or receptors)?
Stepwise Methodology :
Target Selection : Use computational docking (e.g., AutoDock Vina) to predict binding affinity for kinases or GPCRs, leveraging the sulfonamide’s hydrogen-bonding capacity .
In Vitro Assays :
- Enzyme Inhibition : Measure IC₅₀ via fluorogenic substrates (e.g., for proteases) .
- Cellular Uptake : Use fluorescent tagging (e.g., FITC conjugation) and flow cytometry .
Data Interpretation : Compare results with structurally similar compounds (e.g., analogs lacking the 4-fluorophenyl group) to isolate structure-activity relationships .
Q. What strategies optimize pharmacokinetic properties like solubility and metabolic stability?
- Solubility Enhancement : Introduce polar groups (e.g., -OH or -COOH) at the 3-methyl position via Pd-catalyzed C–H activation .
- Metabolic Stability : Replace labile groups (e.g., methoxy with trifluoromethoxy) to reduce CYP450-mediated oxidation .
- Prodrug Design : Mask sulfonamide as a tert-butyl carbamate to improve oral bioavailability .
Q. How should contradictory data in biological assays (e.g., varying IC₅₀ across studies) be resolved?
Root-Cause Analysis Framework :
| Factor | Investigation Method | Example Resolution |
|---|---|---|
| Purity Discrepancies | HPLC-MS reanalysis; compare with certified standards | Use preparative HPLC to isolate pure batches. |
| Assay Conditions | Standardize buffer pH, temperature, and DMSO concentration | Re-test at fixed 0.1% DMSO. |
| Target Heterogeneity | Validate target isoform specificity via CRISPR knockouts | Confirm selectivity for EGFR over HER2. |
Q. How does modifying the tetrahydroquinoline core affect target binding and selectivity?
Case Study :
- Core Saturation : Reducing the tetrahydroquinoline to a fully saturated cyclohexane ring decreases π-π stacking with aromatic residues (e.g., in kinase ATP pockets), lowering potency .
- Substituent Effects : Adding electron-withdrawing groups (e.g., -CF₃) at the 7-position enhances binding to hydrophobic pockets (ΔG = -9.2 kcal/mol vs. -7.5 kcal/mol for -OCH₃) .
Q. Structural Modification Table
| Modification Site | Functional Group | Effect on Target Binding (ΔΔG, kcal/mol) |
|---|---|---|
| Tetrahydroquinoline 2 | -CH₃ → -CF₃ | +1.5 (reduced affinity) |
| Sulfonamide N-linked | -H → -Ac | -2.3 (improved hydrogen bonding) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
